molecular formula C6H6N2O2 B13596636 4-(Nitromethyl)pyridine CAS No. 22918-06-5

4-(Nitromethyl)pyridine

Cat. No.: B13596636
CAS No.: 22918-06-5
M. Wt: 138.12 g/mol
InChI Key: PZCIUCOAIHDIJW-UHFFFAOYSA-N
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Description

4-(Nitromethyl)pyridine: is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, where a nitromethyl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitromethyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of a catalyst. For example, nitration can be achieved using nitric acid and trifluoroacetic anhydride, resulting in the formation of nitropyridine compounds .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Nitromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Nitromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Nitromethyl)pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and conditions used .

Comparison with Similar Compounds

    Pyridine: The parent compound, lacking the nitromethyl group.

    4-Nitropyridine: Similar structure but with a nitro group directly attached to the pyridine ring.

    4-Methylpyridine: Similar structure but with a methyl group instead of a nitromethyl group.

Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields .

Properties

CAS No.

22918-06-5

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

4-(nitromethyl)pyridine

InChI

InChI=1S/C6H6N2O2/c9-8(10)5-6-1-3-7-4-2-6/h1-4H,5H2

InChI Key

PZCIUCOAIHDIJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C[N+](=O)[O-]

Origin of Product

United States

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